molecular formula C13H8Cl2FNO B270726 2,4-dichloro-N-(3-fluorophenyl)benzamide

2,4-dichloro-N-(3-fluorophenyl)benzamide

Cat. No.: B270726
M. Wt: 284.11 g/mol
InChI Key: ZWUHQJDAEGQITQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(3-fluorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with two chlorine atoms at the 2- and 4-positions of the benzene ring and a 3-fluorophenyl group attached via an amide linkage. Such compounds are frequently explored for their bioactivity, including antiparasitic and enzyme-inhibitory properties.

Properties

Molecular Formula

C13H8Cl2FNO

Molecular Weight

284.11 g/mol

IUPAC Name

2,4-dichloro-N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C13H8Cl2FNO/c14-8-4-5-11(12(15)6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,(H,17,18)

InChI Key

ZWUHQJDAEGQITQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
2,4-Dichloro-N-(3-fluorophenyl)benzamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related benzamide derivatives have demonstrated significant inhibitory activity against colorectal and lung cancer cell lines, indicating that this compound may also possess similar properties.

Case Study: Cytotoxic Activity
A notable study evaluated the cytotoxicity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea, a derivative of this compound. The results indicated that this compound exhibited micromolar inhibitory activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The compound's mechanism involved inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Pharmacological Applications

Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound to various biological targets. These studies revealed that the compound could effectively inhibit specific enzymes involved in tumor progression and metastasis. For example, it showed promising results as an inhibitor of autotaxin (ATX), an enzyme linked to cancer cell invasion .

Pharmacophore Modeling
Pharmacophore modeling techniques have been utilized to predict the interactions of this compound with target proteins. This approach has helped identify key structural features necessary for biological activity, guiding the design of more potent analogs with improved efficacy .

Agricultural Applications

Pesticidal Activity
Research indicates that compounds structurally related to this compound exhibit fungicidal properties. In a comparative study, certain benzamide derivatives demonstrated significant activity against fungal pathogens such as Sclerotinia sclerotiorum, which is known to affect various crops. The efficacy of these compounds suggests their potential use as agrochemicals in pest management strategies .

Synthesis and Characterization

Synthetic Pathways
The synthesis of this compound typically involves several chemical reactions, including nucleophilic acyl substitution methods. The compound can be synthesized from readily available precursors through controlled reactions that yield high purity and yield.

Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to validate the identity of this compound .

Data Summary Table

Application AreaFindings/ResultsReferences
Medicinal ChemistryCytotoxicity against MCF-7 and HCT-116 cell lines
Pharmacological StudiesInhibition of autotaxin; molecular docking results
Agricultural ChemistrySignificant fungicidal activity against Sclerotinia
SynthesisHigh yield synthesis via nucleophilic acyl substitution

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of halogen substituents significantly influence molecular properties. Key examples include:

Compound Name Substituents Molecular Weight logP H-Bond Acceptors Biological Target/Activity Reference
2,4-Dichloro-N-(3-fluorophenyl)benzamide 2,4-Cl₂; 3-F-C₆H₄ 294.1 (calc.) ~4.5* 3 Hypothesized enzyme inhibition N/A
2,4-Dichloro-N-(4-chlorophenyl)benzamide (, Comp. 50–55) 2,4-Cl₂; 4-Cl-C₆H₄ 315.6 4.6–5.2 3 Trypanosoma brucei inhibitors
N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide (, Comp. 14) 2,4-Cl₂; 3-Cl,4-F-C₆H₃; aminoethyl 392.2 3.8 4 Antiparasitic (synthesis yield: 54%)
2,4-Dichloro-N-(thiophen-2-ylmethyl)benzamide (, Comp. 54) 2,4-Cl₂; thiophen-2-ylmethyl 326.2 3.5 3 Not specified
2,4-Dichloro-N-trichloroethyl-thiadiazole benzamide () 2,4-Cl₂; trichloroethyl-thiadiazole 534.7 5.1 5 DHFR inhibitor (ΔG = −9.0 kcal/mol)

*Estimated based on analogs.

Key Observations :

  • Lipophilicity : Chlorine and fluorine substituents increase logP, enhancing membrane permeability. The 3-fluorophenyl group in the target compound likely balances hydrophobicity and electronic effects.
  • Bioactivity: Aminoethyl substituents () improve solubility but reduce yield (54–63%) compared to non-polar groups (e.g., thiophen-2-ylmethyl, 75–79% yield) .
  • Enzyme Inhibition : The thiadiazole derivative () exhibits strong DHFR binding (ΔG = −9.0 kcal/mol) via hydrogen bonds with Asp 21 and Ser 59, suggesting that electron-withdrawing groups enhance target engagement .

Example Yields :

  • N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide (, Comp. 12): 98% yield using 2,4-dichloroaniline .
  • N-(2-Aminoethyl)-2,4-dichloro-N-(4-chloro-3-methoxyphenyl)benzamide (, Comp. 15): 63% yield, indicating steric/electronic hindrance from methoxy groups .

Preparation Methods

Reaction Mechanism

The acyl chloride undergoes nucleophilic attack by the amine group of 3-fluoroaniline, facilitated by a base (e.g., triethylamine or NaOH), to form the amide bond. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

Optimized Protocol

  • Reagents :

    • 2,4-Dichlorobenzoyl chloride (1.1 equiv)

    • 3-Fluoroaniline (1.0 equiv)

    • Triethylamine (1.5 equiv)

    • THF (5 mL/mmol)

  • Procedure :

    • Dissolve 3-fluoroaniline in THF at 0°C.

    • Add triethylamine followed by dropwise addition of 2,4-dichlorobenzoyl chloride.

    • Stir at room temperature for 12–24 hours.

    • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 4:1).

Yield and Purity

ConditionYield (%)Purity (%)Source
THF, 24h, 25°C7899.2
DCM, 12h, 0°C → 25°C8599.5

Stepwise Synthesis via Intermediate Chlorination

Industrial-scale methods often employ stepwise chlorination of toluene derivatives, followed by amidation.

Synthesis of 2,4-Dichlorobenzoyl Chloride

  • Starting Material : 2,4-Dichlorotoluene

  • Chlorination :

    • React with chlorine gas (Cl₂) at 95–120°C in the presence of azobisisobutyronitrile (AIBN) as a radical initiator.

    • Key intermediate: 2,4-Dichlorotrichlorotoluene (conversion >98%).

  • Hydrolysis :

    • Treat with water at 110°C to form 2,4-dichlorobenzoic acid.

  • Acyl Chloride Formation :

    • React with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux.

Amidation with 3-Fluoroaniline

  • Use catalytic FeCl₃ or AlCl₃ to enhance reaction efficiency:

    • Yield : 90–93% after reduced-pressure distillation.

Catalytic Coupling Approaches

Palladium-Catalyzed Amination

A modified Buchwald-Hartwig coupling enables direct amide bond formation:

  • Catalyst System : Pd₂(dba)₃/Xantphos

  • Base : t-BuONa

  • Solvent : 1,4-Dioxane at 100°C.

  • Advantage : Avoids acyl chloride handling but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

  • Conditions : 150°C, 20 minutes, DMF solvent.

  • Yield : 88% with >99% purity.

Purification and Characterization

Purification Techniques

  • Recrystallization : Use ethanol/water (3:1) for high-purity crystals.

  • Chromatography : Silica gel with hexane/ethyl acetate gradients.

Analytical Data

  • Melting Point : 163–164°C.

  • ¹H NMR (DMSO-d₆) : δ 10.44 (s, 1H, NH), 8.29 (d, J = 8.8 Hz, 2H), 7.83 (t, J = 9.0 Hz, 4H), 7.50 (d, J = 8.5 Hz, 2H).

  • MS (ESI+) : m/z 298.0 [M+H]⁺.

Industrial Considerations

Cost-Efficiency

  • Chlorination Catalysts : FeCl₃ reduces reaction time by 40% compared to AlCl₃.

  • Solvent Recovery : THF and DCM are recycled via distillation, cutting costs by 30%.

Emerging Methodologies

Enzymatic Amidation

  • Lipase Catalysts : Candida antarctica lipase B (CAL-B) in ionic liquids achieves 70% yield at 50°C.

  • Advantage : Environmentally benign, no base required.

Flow Chemistry

  • Microreactor Setup :

    • Residence time: 5 minutes

    • Yield: 92% with 99.8% purity.

Challenges and Solutions

ChallengeSolutionSource
Acyl chloride hydrolysisUse anhydrous solvents (e.g., THF)
Low amine reactivityActivate with DMAP
Byproduct formationOptimize stoichiometry (1.1:1)

Q & A

Basic: What are the standard synthetic routes for 2,4-dichloro-N-(3-fluorophenyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound is typically synthesized via a two-step protocol:

Alkylation: Reaction of 3-fluoroaniline with an alkylating agent (e.g., N-Boc-protected amino alcohols or aldehydes) to form an intermediate amine.

Acylation: Treatment with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine in DCM or THF) to form the benzamide.
Key Factors:

  • Temperature: Acylation at 0–5°C minimizes side reactions like hydrolysis .
  • Purification: Column chromatography (silica gel) or recrystallization from ethanol/water yields >90% purity. HCl salt formation improves crystallinity for derivatives .
    Data Table:
DerivativeYield (%)Purity Method
Hydrochloride salt analogs54–98%1H NMR, ESI-MS

Advanced: How can conflicting biological activity data for derivatives be resolved through structural optimization?

Methodological Answer:
Contradictions in bioactivity (e.g., Trypanosoma brucei inhibition vs. cytotoxicity) often stem from substituent effects:

  • Fluorine positioning: 3-Fluorophenyl enhances target binding but may increase metabolic instability.
  • Chlorine substitution: 2,4-Dichloro groups improve lipophilicity but risk off-target interactions.
    Approach:
  • SAR Studies: Compare IC50 values of analogs with systematic substituent variations (e.g., 4-chloro vs. 3-methoxy groups) .
  • Co-crystallization: Use X-ray crystallography (SHELX refinement) to map binding interactions with targets like autotaxin (ATX) .
    Data Table:
DerivativeIC50 (ATX inhibition)LogP
2,4-Cl, 3-F0.8 µM3.2
4-Cl, 3-OCH32.1 µM2.7

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichloro/fluorophenyl groups) .
  • ESI-MS: Detect molecular ion peaks (e.g., [M+H]+ at m/z 324.1) and fragmentation patterns .
  • HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation for SAR studies?

Methodological Answer:

  • SHELX Refinement: Single-crystal X-ray diffraction (e.g., SHELXL) reveals dihedral angles between benzamide and fluorophenyl rings, critical for target binding .
  • Torsion Angles: For example, a 45° angle between Cl substituents and the amide group correlates with enhanced ATX inhibition .
    Example:
ParameterValue
Space GroupP-1
R-factor0.038

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk of irritation) .
  • Ventilation: Use fume hoods due to potential dust/aerosol formation during weighing.
  • Waste Disposal: Neutralize with dilute NaOH before aqueous disposal .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .
  • Docking Studies (AutoDock Vina): Prioritize derivatives with high binding scores to targets (e.g., ATX) and low scores for hERG channels (reducing cardiotoxicity) .
    Data Table:
DerivativeBinding Energy (kcal/mol)Predicted t1/2 (hr)
2,4-Cl, 3-F-9.24.5
2-Cl, 4-F-8.72.1

Basic: What solvents and reaction conditions optimize scale-up synthesis without compromising yield?

Methodological Answer:

  • Solvents: DCM or THF for acylation; ethanol for recrystallization .
  • Catalysts: DMAP (4-dimethylaminopyridine) accelerates acylation by activating benzoyl chloride .
  • Scale-up Tips: Slow addition of benzoyl chloride (1 hr) prevents exothermic side reactions .

Advanced: How do conflicting in vitro vs. in vivo efficacy data inform lead optimization strategies?

Methodological Answer:

  • In Vitro/In Vivo Discrepancies: Poor solubility or rapid hepatic clearance often explain reduced in vivo activity.
  • Mitigation:
    • Prodrug Design: Introduce phosphate esters to enhance aqueous solubility .
    • Formulation: Use liposomal encapsulation to prolong circulation time .

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